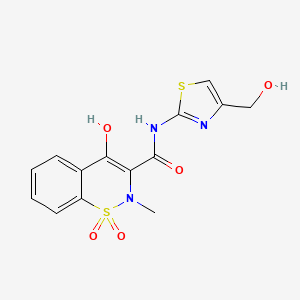

4'-Hydroxymethyl 5'-desmethyl meloxicam

Description

Overview of Meloxicam (B1676189) Biotransformation Pathways

Meloxicam undergoes extensive metabolism, primarily in the liver, where it is converted into four major, biologically inactive metabolites. wikipedia.orgnih.govoup.com This biotransformation is predominantly mediated by the cytochrome P450 enzyme system. oup.com In vitro studies using human liver microsomes have identified CYP2C9 as the principal enzyme responsible for meloxicam's metabolism, with a lesser contribution from the CYP3A4 isozyme. nih.govclinpgx.orgclinpgx.orgnih.gov

The primary metabolic pathway involves the oxidation of the methyl group located at the 5-position of the thiazolyl moiety of the meloxicam molecule. oup.comnih.gov This initial oxidative step results in the formation of 5'-hydroxymethyl meloxicam. nih.govnih.gov This intermediate metabolite is subsequently subjected to further oxidation, converting the hydroxymethyl group into a carboxyl group to form 5'-carboxy meloxicam. drugbank.comnih.govnih.gov Other minor metabolic pathways include the oxidative cleavage of the benzothiazine ring. nih.gov Ultimately, these inactive metabolites are eliminated from the body in roughly equal parts through urine and feces. wikipedia.orgnih.gov

| Enzyme | Role in Meloxicam Metabolism | Reference |

|---|---|---|

| CYP2C9 | Major enzyme responsible for the formation of 5'-hydroxymethyl meloxicam | nih.govclinpgx.orgclinpgx.org |

| CYP3A4 | Minor contributor to the formation of 5'-hydroxymethyl meloxicam | nih.govclinpgx.orgclinpgx.org |

Historical Perspective on Metabolite Discovery in Drug Disposition Studies

The discovery and characterization of drug metabolites like 4'-Hydroxymethyl 5'-desmethyl meloxicam are products of an evolution in drug disposition studies. Early methodologies relied heavily on the administration of the drug to animal models, followed by the collection and analysis of excreta to isolate and identify metabolic products. nih.gov A key technique in this era was the use of radiolabeled compounds, such as 14C-labelled meloxicam, which allowed researchers to trace the drug's path through the body and quantify its metabolites. nih.gov

By the 1990s, when meloxicam was under development, analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) had become indispensable for the precise structural elucidation of these isolated metabolites. nih.gov A significant advancement was the increasing use of in vitro systems to probe metabolic pathways more directly. The use of primary human hepatocytes, human liver microsomes, and eventually recombinant P450 enzymes allowed for the precise identification of the specific enzymes, such as CYP2C9 and CYP3A4, responsible for particular metabolic steps. nih.gov This shift from purely in vivo observational studies to mechanistic in vitro investigations provided a more detailed and predictive understanding of drug metabolism, forming the basis of modern pharmacokinetic research.

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O5S2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

4-hydroxy-N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |

InChI |

InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-8(6-18)7-23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-5,7,18-19H,6H2,1H3,(H,15,16,20) |

InChI Key |

ISTORCWLGAUTTM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC(=CS3)CO |

Origin of Product |

United States |

Enzymatic Pathways and Mechanistic Elucidation of 4 Hydroxymethyl 5 Desmethyl Meloxicam Formation

Cytochrome P450-Mediated Hydroxylation of Meloxicam (B1676189)

The oxidation of meloxicam is an enzymatic process catalyzed by specific CYP isozymes. In vitro studies utilizing human liver microsomes, primary human hepatocytes, and recombinant human CYP enzymes have identified the principal catalysts involved in the formation of its hydroxylated metabolite. nih.govditki.com This metabolic pathway is a detoxification route, converting the parent drug into a more polar, inactive metabolite that can be more readily excreted. researchgate.netresearchgate.net

Research has conclusively identified Cytochrome P450 2C9 (CYP2C9) as the major enzyme responsible for the metabolism of meloxicam to 4'-Hydroxymethyl 5'-desmethyl meloxicam. aip.orgwashington.edu The central role of CYP2C9 has been demonstrated through multiple experimental approaches, including:

Inhibition Studies: The specific CYP2C9 inhibitor, sulphaphenazole, was shown to significantly inhibit the metabolism of meloxicam. nih.govditki.com

Correlation Analysis: A strong correlation was observed between meloxicam metabolism and tolbutamide hydroxylase activity, a known marker for CYP2C9 activity. nih.govditki.com

Recombinant Enzymes: The use of recombinant baculovirus-infected insect cells expressing human CYP2C9 confirmed its direct and active role in metabolizing meloxicam to its 5'-hydroxymethyl derivative. nih.govditki.comresearchgate.net

The high affinity of CYP2C9 for meloxicam underscores its primary contribution to this metabolic pathway under therapeutic concentrations. researchgate.net Genetic variations in the CYP2C9 gene, such as the CYP2C9*13 allele, can lead to decreased enzyme activity, resulting in reduced metabolic clearance of meloxicam. washington.edu

While CYP2C9 is the principal enzyme, Cytochrome P450 3A4 (CYP3A4) also contributes to the hydroxylation of meloxicam, albeit to a much lesser extent. nih.govditki.comaip.orgwashington.edu The involvement of CYP3A4 is considered minor but becomes more relevant when CYP2C9 activity is saturated or inhibited. Evidence for CYP3A4's role includes inhibition of meloxicam metabolism by the CYP3A4-specific inhibitor ketoconazole and the observation of metabolic activity by recombinant CYP3A4. nih.govditki.com Compared to CYP2C9, CYP3A4 exhibits a significantly lower affinity for meloxicam, as indicated by a much higher Michaelis-Menten constant (Km). nih.govditki.comresearchgate.net

The conversion of meloxicam's methyl group to a hydroxymethyl group is a classic example of an alkyl hydroxylation reaction mediated by the cytochrome P450 catalytic cycle. This complex process can be summarized in several key steps:

Substrate Binding: The cycle begins with the binding of the substrate (meloxicam) to the active site of the ferric (Fe³⁺) heme iron within the P450 enzyme.

First Electron Reduction: The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by receiving an electron from NADPH via the enzyme NADPH-cytochrome P450 reductase. nih.gov

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron, forming a ferrous-dioxygen complex.

Second Electron Reduction: A second electron is introduced, which can also come from NADPH-cytochrome P450 reductase or cytochrome b5. This reduces the dioxygen adduct to a short-lived peroxo species.

O-O Bond Cleavage: The peroxo intermediate is rapidly protonated twice, leading to the cleavage of the O-O bond. This releases a molecule of water and forms a highly reactive iron(IV)-oxo porphyrin π-cation radical species known as Compound I. aip.org

Hydrogen Abstraction: Compound I, a powerful oxidant, abstracts a hydrogen atom from the 5'-methyl group of the bound meloxicam. This creates a transient substrate radical and a hydroxyiron(IV) intermediate. aip.orgwashington.edu

Oxygen Rebound: In the final step, known as the "oxygen rebound" mechanism, the hydroxyl group is transferred from the iron center back to the substrate radical. aip.orgwashington.edu This forms the hydroxylated product, this compound, and regenerates the ferric (Fe³⁺) state of the enzyme, completing the cycle.

Kinetic Analysis of this compound Formation

To quantify the roles of the involved enzymes and understand the efficiency of the metabolic process, kinetic analyses are performed. These studies measure the rate of metabolite formation under controlled conditions.

The rates of this compound formation have been determined using various in vitro systems that replicate physiological conditions. These include:

Human Liver Microsomes: These are vesicles of the endoplasmic reticulum from human liver cells that contain a high concentration of CYP enzymes. Studies with pooled human liver microsomes provide an average kinetic profile of the metabolizing enzymes. nih.govditki.com

Recombinant Enzyme Systems: To isolate the contribution of individual enzymes, systems using insect or yeast cells are engineered to express a single human CYP enzyme, such as CYP2C9 or CYP3A4. nih.govditki.comresearchgate.net

By incubating meloxicam at various concentrations with these systems and measuring the rate of product formation over time, researchers can determine key kinetic parameters.

The kinetics of this compound formation are typically described by the Michaelis-Menten model. This model relates the reaction velocity (V) to the substrate concentration [S] via two key parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

In studies with human liver microsomes, the formation of the metabolite exhibited biphasic kinetics, suggesting the involvement of at least two enzymes with different affinities (a high-affinity component, CYP2C9, and a low-affinity component, CYP3A4). nih.govditki.comresearchgate.net Kinetic studies with individual recombinant enzymes have confirmed these distinct roles. nih.govditki.com

| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Source |

|---|---|---|---|

| Human Liver Microsomes (High-Affinity) | 13.6 ± 9.5 | 33.7 ± 24.2 | nih.govditki.com |

| Human Liver Microsomes (Low-Affinity) | 381 ± 55.2 | 143 ± 83.9 | nih.govditki.com |

| Recombinant CYP2C9 | 9.6 | 8.4 | nih.govditki.com |

| Recombinant CYP3A4 | 475 | 23 | nih.govditki.com |

The data clearly show that CYP2C9 has a much higher affinity (lower Km) for meloxicam than CYP3A4, confirming its role as the primary metabolizing enzyme at therapeutic drug concentrations. nih.govditki.comresearchgate.net The biphasic kinetics observed in liver microsomes are a direct reflection of the combined actions of these two enzymes. researchgate.netresearchgate.net

Modulatory Effects on Enzymatic Activity and Metabolite Generation

The formation of this compound, a primary metabolite of meloxicam, is significantly influenced by the activity of cytochrome P450 (CYP) enzymes. The modulation of these enzymes, either through induction or inhibition, can alter the metabolic rate and consequently the systemic exposure to meloxicam.

Influence of Enzyme Inducers and Inhibitors on CYP-Mediated Metabolism

The hydroxylation of meloxicam's 5'-methyl group to form this compound is predominantly catalyzed by CYP2C9, with a minor contribution from CYP3A4. nih.govdrugbank.comnih.gov Consequently, substances that inhibit these enzymes can impede the formation of this metabolite.

Selective chemical inhibitors of CYP2C9 and CYP3A4 have been shown to affect the rate of meloxicam hydroxylation. nih.gov For instance, sulfaphenazole (B1682705), a known CYP2C9 inhibitor, has been demonstrated to inhibit the metabolism of meloxicam. nih.gov Similarly, ketoconazole, an inhibitor of CYP3A4, also shows an inhibitory effect on meloxicam metabolism. nih.gov In vitro studies using specific CYP2C9 inhibitors such as clopidogrel, fenofibrate, fluvoxamine, and sertraline have demonstrated a concentration-dependent inhibition of meloxicam metabolism. nih.gov Fenofibrate was identified as a particularly potent inhibitor in these studies. nih.gov

Conversely, co-administration with CYP2C9 inducers could potentially increase the metabolism of meloxicam, though this aspect is less detailed in the provided search results. The modulation of CYP enzyme activity is a critical factor in understanding potential drug-drug interactions involving meloxicam. nih.gov

| Inhibitor | Target Enzyme | Observed Effect on Meloxicam Metabolism | Reference |

|---|---|---|---|

| Sulfaphenazole | CYP2C9 | Inhibition | nih.gov |

| Ketoconazole | CYP3A4 | Inhibition | nih.gov |

| Clopidogrel | CYP2C9 | Concentration-dependent inhibition | nih.gov |

| Fenofibrate | CYP2C9 | Potent, concentration-dependent inhibition | nih.gov |

| Fluvoxamine | CYP2C9 | Concentration-dependent inhibition | nih.gov |

| Sertraline | CYP2C9 | Concentration-dependent inhibition | nih.gov |

| Quercetin | CYP2C9 and CYP3A4 | Inhibition at higher doses | ijcmas.com |

Allosteric Modulation of Cytochrome P450 Enzymes (e.g., by Quinidine and Hydroquinidine)

The activity of CYP enzymes can also be altered through allosteric modulation, where a compound binds to a site on the enzyme other than the active site, causing a conformational change that affects its catalytic activity. A notable example of this is the effect of quinidine and its structurally related compounds on the CYP3A4-mediated metabolism of meloxicam. nih.gov

In vitro experiments with human liver microsomes have revealed that quinidine, often used as a selective inhibitor of CYP2D6, markedly increases the rate of meloxicam hydroxylation. nih.gov This activation was also observed with quinine and hydroquinidine, which were identified as potent activators. nih.gov Further investigation using expressed CYP enzymes confirmed that quinidine significantly enhances the rate of CYP3A4-mediated meloxicam hydroxylation but has virtually no effect on the CYP2C9 pathway. nih.gov

Kinetic analysis suggests a mixed-type nonessential activation mechanism, where both quinidine and hydroquinidine decrease the Michaelis constant (Km) and increase the maximum velocity (Vmax) of meloxicam hydroxylation. nih.gov This indicates that these compounds enhance the binding of meloxicam to CYP3A4 and also increase the catalytic efficiency of the enzyme. These findings support the hypothesis that CYP3A4 possesses at least two distinct substrate-binding sites, allowing for such allosteric interactions. nih.gov In turn, meloxicam was found to be an uncompetitive inhibitor of quinidine metabolism by CYP3A4. nih.gov

Subsequent Metabolic Transformations of this compound

Following its formation, this compound undergoes further metabolic changes, leading to the formation of other metabolites.

Identification of Enzymes Facilitating Secondary Metabolic Steps

The conversion of the 5'-hydroxymethyl metabolite to the 5'-carboxy metabolite does not involve cytochrome P450 enzymes. clinpgx.org This secondary metabolic step is facilitated by cytosolic enzymes, specifically alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). nih.govnih.gov ADHs are known to catalyze the oxidation of alcohol functional groups to aldehydes. nih.govwikipedia.org Subsequently, ALDHs would further oxidize the intermediate aldehyde to the corresponding carboxylic acid, resulting in the formation of 5'-Carboxy Meloxicam. nih.gov

Comparative Metabolic Studies with Structural Analogs

The metabolic fate of meloxicam, including the formation of this compound, can be better understood by comparing it with its structural analogs. One such analog is sudoxicam. nih.gov

A key structural difference between meloxicam and sudoxicam is the presence of a methyl group on the thiazole (B1198619) ring of meloxicam. nih.govnih.gov This seemingly minor structural modification has a significant impact on which P450 isozymes are involved in their respective metabolic pathways. nih.govnih.gov

| Compound Name |

|---|

| This compound |

| 5'-Carboxy Meloxicam |

| Clopidogrel |

| Fenofibrate |

| Fluvoxamine |

| Hydroquinidine |

| Ketoconazole |

| Meloxicam |

| Quercetin |

| Quinidine |

| Quinine |

| Sertraline |

| Sudoxicam |

| Sulfaphenazole |

Divergence in Bioactivation and Detoxification Pathways (e.g., Meloxicam vs. Sudoxicam)

The metabolic pathways of meloxicam and sudoxicam diverge significantly, which is thought to underlie the differences in their observed hepatotoxicity. nih.gov While both drugs can undergo bioactivation of their thiazole ring to form reactive thioamide metabolites, meloxicam possesses an additional and highly efficient detoxification pathway that is absent for sudoxicam. nih.govnih.gov This detoxification route involves the hydroxylation of the C5 methyl group on the thiazole ring of meloxicam, leading to the formation of 5-hydroxymethyl meloxicam. nih.govnih.gov This initial metabolite can be further oxidized to a carboxylic acid derivative. nih.gov

The primary enzymes responsible for these distinct metabolic routes have been identified. The bioactivation of sudoxicam is catalyzed by Cytochrome P450 (CYP) isozymes CYP2C8, CYP2C19, and CYP3A4. noahrflynn.comresearchgate.net Conversely, the bioactivation of meloxicam is primarily mediated by CYP1A2. noahrflynn.comresearchgate.net The crucial detoxification of meloxicam to its 5-hydroxymethyl derivative is predominantly carried out by CYP2C9, with minor contributions from CYP3A4. nih.govresearchgate.net

Table 1: Comparison of Metabolic Pathways for Meloxicam and Sudoxicam

| Feature | Meloxicam | Sudoxicam |

|---|---|---|

| Primary Metabolic Route | Detoxification (hydroxylation) | Bioactivation |

| Detoxification Pathway | Hydroxylation of the C5 methyl group to form 5-hydroxymethyl meloxicam. | Absent |

| Bioactivation Pathway | Formation of a reactive thioamide from the thiazole ring. | Formation of a reactive thioamide from the thiazole ring. |

| Key Detoxification Enzymes | CYP2C9 (major), CYP3A4 (minor) | Not applicable |

| Key Bioactivation Enzymes | CYP1A2 | CYP2C8, CYP2C19, CYP3A4 |

| Relative Bioactivation Efficiency | 15-fold lower than sudoxicam | Higher than meloxicam |

Structural Determinants Influencing Enzyme Specificity and Metabolic Fate

The critical structural determinant responsible for the divergent metabolic fates of meloxicam and sudoxicam is the presence of a single methyl group at the C5 position of the thiazole ring in meloxicam. noahrflynn.comresearchgate.net This seemingly minor structural modification has a profound impact on enzyme specificity and the balance between detoxification and bioactivation.

The methyl group on meloxicam serves as a "soft spot" for oxidative metabolism, creating a site for the detoxification reaction catalyzed primarily by CYP2C9. nih.govresearchgate.net The presence of this methyl group not only provides a pathway for detoxification but also appears to suppress the bioactivation of the thiazole ring. nih.gov This suggests that the methyl group influences how the drug molecule orients within the active sites of different CYP isozymes, thereby dictating which metabolic pathway is favored.

The absence of this methyl group in sudoxicam means it lacks this efficient detoxification route. noahrflynn.comresearchgate.net Consequently, a greater proportion of sudoxicam is metabolized through the bioactivation of the thiazole ring, a process catalyzed by a different set of CYP enzymes (CYP2C8, CYP2C19, and CYP3A4). researchgate.net This highlights how a small change in molecular structure can alter enzyme affinity and redirect the metabolic pathway from a detoxification to a bioactivation route, which can have significant toxicological implications. The differing enzyme specificities are a direct consequence of this structural difference, with CYP2C9 preferentially catalyzing the detoxification of meloxicam, while other enzymes like CYP2C8 are the dominant players in the bioactivation of sudoxicam. researchgate.net

Table 2: Influence of Structural Determinants on Metabolism

| Compound | Key Structural Feature | Primary Metabolizing Enzyme(s) | Predominant Metabolic Pathway | Consequence |

|---|---|---|---|---|

| Meloxicam | C5 methyl group on the thiazole ring | CYP2C9 (detoxification), CYP1A2 (bioactivation) | Detoxification via hydroxylation | Lower bioactivation potential |

| Sudoxicam | Absence of C5 methyl group on the thiazole ring | CYP2C8, CYP2C19, CYP3A4 (bioactivation) | Bioactivation of the thiazole ring | Higher bioactivation potential |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Hydroxymethyl 5 Desmethyl Meloxicam

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures, and its application is essential for the analysis of 4'-Hydroxymethyl 5'-desmethyl meloxicam (B1676189) in biological matrices.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of meloxicam and its metabolites. nih.govikm.mk This method offers a balance of sensitivity, simplicity, and cost-effectiveness for quantitative analysis. researchgate.net The separation is typically achieved on reversed-phase columns, such as C18, where the polarity of the analytes dictates their retention time. nih.govnih.gov

For the analysis of meloxicam and its structurally similar metabolites, the UV detector is commonly set to a wavelength where the compounds exhibit maximum absorbance, often around 355 nm or 360 nm. nih.goveujournal.org The mobile phase composition, a critical factor in achieving separation, is usually a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer or a dilute acid like formic or acetic acid) to control the pH. nih.govikm.mknih.gov While HPLC-UV is robust for quantifying the parent drug, its sensitivity might be a limiting factor for detecting transient, lower-concentration intermediates like 4'-Hydroxymethyl 5'-desmethyl meloxicam without meticulous method optimization. nih.govresearchgate.net

Illustrative HPLC-UV Parameters for Meloxicam Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase Sunfire C18 (150 mm x 4.6mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile-20mM potassium hydrogen phosphate (40:60, v/v, pH 3.5) | nih.gov |

| Flow Rate | 1.2 ml/min | nih.gov |

| Detection Wavelength | 355 nm | nih.gov |

| Internal Standard | Piroxicam | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

For definitive identification and highly sensitive quantification of metabolites, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the superior separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry. LC-MS/MS is particularly vital for identifying and profiling metabolites like this compound, which may be present at very low concentrations in biological samples. nih.govnih.gov

The methodology involves separating the compounds on a chromatographic column, followed by ionization, typically using electrospray ionization (ESI). nih.gov The ionized molecules are then fragmented, and specific precursor-to-product ion transitions are monitored, a mode known as Multiple Reaction Monitoring (MRM). nih.gov This process provides exceptional specificity, allowing the unambiguous identification of the target metabolite even in a complex matrix containing the parent drug and other metabolites like 5'-hydroxymethyl meloxicam and 5'-carboxymeloxicam. nih.govresearchgate.net LC-MS/MS has been successfully employed to elucidate the metabolic pathways of meloxicam, confirming the formation of its hydroxylated and carboxylated derivatives. nih.govresearchgate.net

Development and Validation of Analytical Methods

The development of a reliable analytical method requires a systematic validation process to ensure its performance is suitable for its intended purpose. This involves optimizing the separation conditions and rigorously evaluating parameters such as sensitivity, specificity, accuracy, and precision. nih.govikm.mk

Optimization of Chromatographic Columns and Mobile Phase Systems

The success of any chromatographic separation hinges on the careful selection and optimization of the column and mobile phase.

Chromatographic Columns: Reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase, are the most common choice for analyzing meloxicam and its metabolites. nih.govikm.mk Columns like the Shim-Pack XR-ODS, Sunfire C18, and LiChrospher 100 RP-18 have been effectively used. nih.govnih.govikm.mk The choice of column depends on factors like particle size and column dimensions, which influence efficiency and analysis time.

Mobile Phase Systems: The mobile phase composition is adjusted to achieve optimal separation (resolution) between the parent drug and its various metabolites. This typically involves optimizing the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. nih.govnih.gov The pH of the aqueous component is often controlled using buffers or acids like formic acid, acetic acid, or phosphate buffers, as pH can significantly affect the retention time and peak shape of ionizable compounds like meloxicam. nih.govikm.mkeujournal.org Gradient elution, where the mobile phase composition is changed during the run, may be used to improve the separation of compounds with different polarities. researchgate.net

Examples of Optimized Mobile Phase Compositions

| Organic Phase | Aqueous Phase | Reference |

|---|---|---|

| Methanol | 10 mM Ammonium Acetate (80:20, v/v) | nih.gov |

| Acetonitrile | 20mM Potassium Hydrogen Phosphate (40:60, v/v, pH 3.5) | nih.gov |

| Acetonitrile | Ultrapure water with glacial acetic acid (60:40, v/v, pH 3.1) | ikm.mk |

| Acetonitrile | 0.2% Formic Acid (70:30 v/v, pH 3.5) | eujournal.org |

Assessment of Sensitivity (Limit of Detection, Limit of Quantification) and Specificity

Sensitivity and specificity are critical parameters in method validation.

Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov LC-MS/MS methods generally offer significantly lower LOD and LOQ values compared to HPLC-UV, making them more suitable for trace-level metabolite analysis. nih.gov For instance, an LC-MS/MS method for meloxicam and its major metabolite 5'-carboxymeloxicam reported an LLOQ of 0.6103 ng/mL. nih.gov

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other metabolites. In HPLC-UV, specificity is demonstrated by showing that the peaks of interest are well-resolved from other components. dergipark.org.tr In LC-MS/MS, the use of specific MRM transitions provides an exceptionally high degree of specificity, ensuring that the signal corresponds only to the target analyte. nih.gov

Evaluation of Method Accuracy, Precision, and Linearity Across Concentration Ranges

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or relative error. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Validation studies for meloxicam have shown that well-developed methods achieve high accuracy (e.g., mean accuracy of 98-114%) and excellent precision (CV <15%). nih.govnih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the response against the concentration of standards, and the linearity is typically evaluated by the correlation coefficient (r²), which should ideally be close to 1. nih.gov For meloxicam and its metabolites, methods have demonstrated linearity over wide concentration ranges, with r² values often exceeding 0.995. nih.govnih.gov

Validation Data for Meloxicam Analytical Methods

| Parameter | Method | Value/Range | Reference |

|---|---|---|---|

| Linearity (Range) | HPLC-UV | 10-2400 ng/ml | nih.gov |

| Linearity (r²) | LC-MS/MS | 0.9959 | nih.gov |

| Accuracy (% Mean) | HPLC-UV | 98-114% | nih.gov |

| Precision (Intra-day CV) | HPLC-UV | 1.6-4.3% | nih.gov |

| Precision (Inter-day CV) | HPLC-UV | 2.4-7.3% | nih.gov |

| Precision (CV) | LC-MS/MS | <15% | nih.gov |

| LLOQ | LC-MS/MS | 0.6103 ng/mL | nih.gov |

| LLOQ | HPLC-UV | 10 ng/ml | nih.gov |

Strategies for Sample Preparation from Biological Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of drug metabolites in complex biological matrices. The primary goal is to isolate the analyte of interest from interfering endogenous components such as proteins, lipids, and salts, which can suppress instrument response and compromise analytical accuracy.

A variety of extraction techniques have been successfully applied for the isolation of this compound and its parent drug from biological fluids. The choice of method depends on the matrix, the required sensitivity, and the analytical platform being used.

Solid-Phase Extraction (SPE) is a widely used technique noted for its efficiency in cleaning up and concentrating analytes from complex samples. For the analysis of meloxicam and its metabolites in rat plasma, a method utilizing Oasis HLB cartridges has been developed. jst.go.jpnih.gov This technique demonstrates high extraction efficiency, with recovery rates for this compound (referred to as 5-HMEL in the study) reported to be greater than 86.9%. jst.go.jpnih.gov Another study details an SPE method for determining meloxicam in serum using a poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent, achieving a limit of quantification of 0.01 μg/mL. researchgate.netresearchgate.net A miniaturized version of SPE, known as Microextraction by Packed Sorbent (MEPS), has also been employed for extracting analytes from oral fluid, highlighting its specificity and ability to reduce matrix effects. nih.gov

Protein Precipitation offers a simpler and faster alternative to SPE, although it may be less effective at removing all matrix interferences. This method involves adding an organic solvent, typically acetonitrile or methanol, to the biological sample (e.g., plasma or serum) to denature and precipitate proteins. eujournal.orgresearchgate.net After centrifugation, the clear supernatant containing the analyte can be directly injected into the analytical system or further processed. eujournal.org This technique has been used in the analysis of meloxicam in human serum and in studies involving human liver microsomes. eujournal.orgnoahrflynn.com

The following table summarizes common extraction techniques used for meloxicam and its metabolites.

Table 1: Comparison of Extraction Techniques for Meloxicam Metabolites

| Technique | Matrix | Sorbent/Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Rat Plasma | Oasis HLB | High recovery (>86.9%), effective cleanup | jst.go.jpnih.gov |

| Solid-Phase Extraction (SPE) | Human Serum | Poly(divinylbenzene-co-N-vinylpyrrolidone) | High sensitivity (LOQ 0.01 μg/mL), reliable | researchgate.netresearchgate.net |

| Protein Precipitation | Human Plasma | Acetonitrile | Rapid, simple procedure | researchgate.net |

| Protein Precipitation | Human Serum | Acetonitrile | Suitable for initial sample cleanup | eujournal.org |

| Microextraction by Packed Sorbent (MEPS) | Oral Fluid | C8/SCX | Miniaturized, reduces matrix effects, specific | nih.gov |

Derivatization is a chemical modification process used to enhance the analytical detection of a target compound by improving its chromatographic properties, volatility, or detector response. However, for this compound, direct analysis using highly sensitive techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is common. jst.go.jpnoahrflynn.comnih.gov The available scientific literature does not prominently feature derivatization as a necessary step for the quantification of this metabolite, suggesting that existing methods provide adequate sensitivity and specificity for its detection in biological and in vitro systems.

Application in Preclinical and In Vitro Research Settings

The ability to accurately quantify this compound is crucial in various research contexts, from preclinical pharmacokinetic studies in animals to in vitro investigations of drug metabolism pathways.

Rat Plasma and Urine: In rats, meloxicam is extensively metabolized, with the 5'-hydroxymethyl derivative being a principal product found in both urine and bile. nih.gov One study found that this metabolite accounted for 33% of the metabolites in urine. nih.gov A validated HPLC-UV method has been established for the simultaneous determination of meloxicam and its hydroxylated and carboxylated metabolites in rat plasma. jst.go.jpnih.gov This method demonstrated good linearity over a concentration range of 40 to 1000 ng/mL, with intra- and inter-day accuracies between 95.0% and 119.0%. jst.go.jpnih.gov Such methods are essential for characterizing the pharmacokinetic profile of meloxicam and its metabolites. jst.go.jp

Horse Urine: The analysis of this compound is of particular importance in equine sports medicine. Studies have shown that it is a major metabolite of meloxicam in horses. madbarn.comresearchgate.net In semi-quantitative analyses of horse urine, this metabolite was detected at much higher intensities and for a longer duration (at least 14 days post-administration in some cases) than the parent drug. madbarn.comresearchgate.net Consequently, analytical methods for drug control in horses are often focused on the detection of this 5'-hydroxymethyl metabolite rather than meloxicam itself. madbarn.comresearchgate.net

Human Liver Microsomes (HLMs): In vitro systems are invaluable for elucidating the mechanisms of drug metabolism. Studies using pooled human liver microsomes have confirmed that they are capable of converting meloxicam to its 5-hydroxymethyl metabolite. noahrflynn.comnih.gov This metabolic pathway is considered a detoxification route. noahrflynn.comnih.gov Kinetic analyses in HLMs have been performed to understand the efficiency of this conversion. nih.gov

Recombinant Enzyme Incubations: To identify the specific enzymes responsible for this metabolic transformation, researchers use recombinant human cytochrome P450 (CYP) enzymes expressed in systems like baculovirus-transfected insect cells. nih.gov Such studies have identified CYP2C9 as the major enzyme and CYP3A4 as a minor contributor to the formation of this compound. nih.govnih.gov The kinetic parameters for each enzyme have been determined, showing that CYP2C9 has a much higher affinity (lower Km) for meloxicam than CYP3A4, resulting in a tenfold higher efficiency for the hydroxylation reaction. nih.gov

The following table presents key findings from kinetic studies of this compound formation.

Table 2: Enzyme Kinetics of this compound Formation

| Enzyme System | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Key Finding | Reference |

|---|---|---|---|---|---|

| Human Liver Microsomes | Biphasic | 13.6 ± 9.5 and 381 ± 55.2 | 33.7 ± 24.2 and 143 ± 83.9 | Demonstrates two distinct enzyme activities | nih.gov |

| Recombinant Enzymes | CYP2C9 | 9.6 | 8.4 | CYP2C9 is the primary high-affinity enzyme | nih.gov |

| Recombinant Enzymes | CYP3A4 | 475 | 23 | CYP3A4 contributes at higher concentrations | nih.gov |

Utilization as an Analytical Reference Standard

The availability of a pure, well-characterized analytical reference standard is a prerequisite for the accurate validation of any quantitative bioanalytical method. This compound is commercially available as a certified reference material from various suppliers for this purpose. lgcstandards.compharmaffiliates.compharmaffiliates.com

In research, "authentic standards" of the metabolite are used to confirm its identity and for the absolute quantification in analytical runs. noahrflynn.comnih.gov For instance, in LC-MS analyses, the retention time and mass-to-charge ratio of the metabolite peak in a biological sample are compared directly with those of the reference standard to ensure positive identification. noahrflynn.com The standard is also used to prepare calibration curves, which are essential for determining the concentration of the metabolite in unknown samples. jst.go.jp Due to its importance, researchers have even explored methods for its biotechnological production, such as using the fungus Cunninghamella elegans, to generate larger quantities for potential use as a reference compound. madbarn.comresearchgate.net

Preclinical and in Vitro Models for Investigating 4 Hydroxymethyl 5 Desmethyl Meloxicam Metabolism

Isolated Enzyme Systems and Subcellular Fractions

Isolated enzyme systems and subcellular fractions are fundamental tools for dissecting the specific biochemical reactions involved in drug metabolism. They allow for a reductionist approach, identifying the precise enzymes responsible for the formation of metabolites like 4'-Hydroxymethyl 5'-desmethyl meloxicam (B1676189) and characterizing their kinetic properties.

Recombinant cytochrome P450 (CYP) enzymes, expressed in systems like human B-lymphoblastoid cell lines, have been instrumental in identifying the specific isoforms responsible for the hydroxylation of meloxicam. nih.gov Studies have demonstrated that CYP2C9 is the primary enzyme catalyzing the formation of 4'-Hydroxymethyl 5'-desmethyl meloxicam, with a minor contribution from CYP3A4. nih.govnih.govclinpgx.org This was confirmed through the active metabolism of meloxicam by recombinant CYP2C9 and, to a much lesser degree, by recombinant CYP3A4. nih.gov

Kinetic analyses using these recombinant enzymes have provided detailed insights into their efficiency. For CYP2C9, the reaction exhibited a Michaelis-Menten constant (Km) of 9.6 µM and a maximum velocity (Vmax) of 8.4 pmol/min/mg protein. nih.gov In contrast, CYP3A4 showed a significantly lower affinity and capacity for this metabolic reaction, with a Km of 475 µM and a Vmax of 23 pmol/min/mg protein. nih.gov These findings definitively establish CYP2C9 as the dominant enzyme in this specific metabolic step. clinpgx.org

| Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| CYP2C9 | 9.6 | 8.4 |

| CYP3A4 | 475 | 23 |

Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, serve as a vital ex vivo model for studying drug metabolism. nih.gov Human liver microsomes have been used extensively to characterize the formation of this compound. nih.govnih.gov These preparations effectively convert meloxicam into its 5-hydroxymethyl derivative, confirming the liver as a primary site of this metabolic activity. nih.govnih.gov

Kinetic studies using pooled human liver microsomes revealed that the formation of this metabolite follows a biphasic model. nih.govnih.gov This suggests the involvement of at least two distinct enzyme activities or binding sites. The high-affinity component showed a Km of 13.6 ± 9.5 µM with a corresponding Vmax of 33.7 ± 24.2 pmol/min/mg protein. nih.gov The low-affinity component had a Km of 381 ± 55.2 µM and a Vmax of 143 ± 83.9 pmol/min/mg protein. nih.gov The involvement of CYP2C9 and CYP3A4 in microsomal metabolism was further substantiated through inhibition studies using sulfaphenazole (B1682705) and ketoconazole, respectively. nih.gov

| Kinetic Component | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| High-Affinity | 13.6 ± 9.5 | 33.7 ± 24.2 |

| Low-Affinity | 381 ± 55.2 | 143 ± 83.9 |

In Vitro Cell Culture Models for Metabolic Pathway Research

While isolated enzymes and microsomes are excellent for studying specific reactions, they lack the complexity of a whole cell, including cofactor regeneration and the interplay between different metabolic pathways. Primary human hepatocytes are considered a gold-standard in vitro model because they contain a full complement of drug-metabolizing enzymes and cofactors. researchgate.net Studies using primary human hepatocytes have shown that these cells are capable of converting meloxicam to this compound. nih.gov Importantly, unlike the simpler microsomal systems, hepatocytes can further metabolize the this compound intermediate into the corresponding 5'-carboxy derivative, demonstrating a more complete picture of the metabolic cascade. nih.gov

Whole Organism Preclinical Models for Metabolite Profiling

To understand the disposition of a drug metabolite in a complete biological system, whole organism models are indispensable. Animal studies provide critical information on absorption, distribution, metabolism, and excretion (ADME) that cannot be obtained from in vitro systems alone.

Animal models have confirmed that the hydroxylation of meloxicam is a significant metabolic pathway across different species. In both rats and pigs, meloxicam is cleared almost exclusively through metabolic biotransformation. Meloxicam is extensively metabolized in the liver of various animal species, including horses, primarily through the cytochrome P450 system. researchgate.net

Studies specifically in horses have identified this compound (often referred to as 5'-hydroxymethylmeloxicam in equine literature) as one of the main metabolites. researchgate.net Analysis of horse urine shows that this metabolite is present in high concentrations and can be detected for an extended period, in some cases for at least 14 days after the last administration. researchgate.net

Comparing metabolite profiles across species is crucial for extrapolating animal data to humans and understanding species-specific toxicology. The metabolism of meloxicam shows similarities across several species. The formation of this compound appears to be a conserved Phase I metabolic route. researchgate.net

A notable comparative study investigated meloxicam metabolism in horses and the filamentous fungus Cunninghamella elegans. researchgate.net This research found that the fungus proved to be a good model for Phase I metabolism in horses, as all four metabolites detected, including this compound, were the same in both species. researchgate.net Semi-quantitative analysis of urine from six horses revealed that the peaks corresponding to this compound had a much higher intensity compared to the parent drug and other metabolites, highlighting its status as a major metabolite in this species. researchgate.net

Microbial Biotransformation Systems as Predictive Models for Drug Metabolism

Microbial biotransformation systems have emerged as valuable preclinical tools for predicting and characterizing the metabolic pathways of pharmaceutical compounds in mammals. These models, particularly those utilizing fungi, can simulate mammalian metabolic reactions, offering an ethical and cost-effective alternative to animal studies. Fungi possess diverse enzymatic systems, including cytochrome P450 monooxygenases, capable of performing Phase I and Phase II metabolic reactions analogous to those in the human liver. elsevier.esauctoresonline.org This allows for the production and identification of significant mammalian metabolites, aiding in drug development and metabolic profiling. elsevier.es

Specific fungal strains have demonstrated remarkable efficacy in mimicking the mammalian metabolism of the non-steroidal anti-inflammatory drug meloxicam, primarily through the oxidation of the 5-methyl group on the thiazolyl ring to form 5'-hydroxymethyl meloxicam.

Cunninghamella elegans has been established as a robust model for studying the Phase I metabolism of meloxicam. nih.gov Studies have shown that C. elegans effectively transforms meloxicam into several metabolites that are also found in mammals. nih.gov The primary transformation is the hydroxylation of the 5-methyl group of the thiazolyl moiety, yielding 5'-hydroxymethyl meloxicam. nih.govjmb.or.kr Further oxidation of this metabolite leads to the formation of 5'-carboxy meloxicam. nih.govjmb.or.kr Research comparing the metabolic profile of meloxicam in horses with that in C. elegans found that the fungus produced the same four Phase I metabolites, confirming its utility as a predictive model. nih.gov Different species within the Cunninghamella genus, such as C. blakesleeana, also exhibit this metabolic capability, transforming nearly 97% of the initial meloxicam substrate into metabolites including 5'-hydroxymethyl meloxicam and 5'-carboxy meloxicam. jmb.or.krnih.gov

Rhizomucor pusillus , a thermophilic fungus, has also been identified as a capable biocatalyst for meloxicam metabolism. researchgate.net This fungus converts meloxicam into four distinct metabolites. researcher.life Among these, 5'-hydroxymethyl meloxicam (M1) and 5'-carboxy meloxicam (M2) are the most significant, as they are known mammalian metabolites. researcher.life The biotransformation process using R. pusillus can be controlled under specific conditions of pH and temperature to optimize the production of these metabolites. researcher.life

Metabolites of Meloxicam Produced by Fungal Strains

| Fungal Strain | Metabolite Produced | Type of Transformation | Reference |

|---|---|---|---|

| Cunninghamella elegans | 5'-hydroxymethyl meloxicam | Phase I (Hydroxylation) | nih.gov |

| Cunninghamella elegans | 5'-carboxy meloxicam | Phase I (Oxidation) | nih.gov |

| Cunninghamella blakesleeana | 5'-hydroxymethyl meloxicam | Phase I (Hydroxylation) | jmb.or.krnih.gov |

| Cunninghamella blakesleeana | 5'-carboxy meloxicam | Phase I (Oxidation) | jmb.or.krnih.gov |

| Rhizomucor pusillus | 5'-hydroxymethyl meloxicam (M1) | Phase I (Hydroxylation) | researchgate.netresearcher.life |

| Rhizomucor pusillus | 5'-carboxy meloxicam (M2) | Phase I (Oxidation) | researchgate.netresearcher.life |

A significant correlation exists between the metabolic pathways of meloxicam in microbial systems and those observed in various mammalian species, including humans, horses, rats, and mini-pigs. nih.govnih.gov The primary metabolic route in mammals involves the oxidation of the 5-methyl group of the thiazolyl ring, which is catalyzed predominantly by cytochrome P450 enzymes CYP2C9 and CYP3A4. nih.govnih.gov This process yields two major metabolites: 5'-hydroxymethyl meloxicam and its further oxidation product, 5'-carboxy meloxicam. nih.gov

Microbial models, particularly Cunninghamella and Rhizomucor species, replicate this pathway with high fidelity. A comparative study involving horses and Cunninghamella elegans revealed that all four Phase I metabolites detected in horse urine, including the principal 5'-hydroxymethyl meloxicam, were also produced by the fungus. nih.gov This demonstrates that C. elegans serves as an excellent surrogate for predicting the Phase I metabolism of meloxicam in this mammal. nih.gov Similarly, the metabolites 5'-hydroxymethyl meloxicam and 5'-carboxy meloxicam, generated by Cunninghamella blakesleeana and Rhizomucor pusillus, are identical to the main metabolites found in humans, rats, and mini-pigs. jmb.or.krresearcher.lifenih.gov This strong overlap in metabolic products underscores the predictive power of these fungal systems for mammalian drug metabolism. researchgate.net

Comparison of Major Meloxicam Metabolites Across Species

| Species/Model | 5'-hydroxymethyl meloxicam | 5'-carboxy meloxicam | Reference |

|---|---|---|---|

| Human | Yes | Yes | nih.gov |

| Horse | Yes | Yes | nih.gov |

| Rat | Yes | Yes | nih.gov |

| Mini-pig | Yes | Yes | nih.gov |

| Cunninghamella elegans | Yes | Yes | nih.gov |

| Rhizomucor pusillus | Yes | Yes | researcher.life |

Structural Features of 4 Hydroxymethyl 5 Desmethyl Meloxicam and Their Role in Metabolic Transformation

Molecular Configuration and Stereochemical Considerations in Enzyme-Substrate Interactions

The transformation of meloxicam (B1676189) to 4'-Hydroxymethyl 5'-desmethyl meloxicam is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4. nih.govclinpgx.orgwikipedia.org The interaction between meloxicam and the active site of these enzymes is highly specific. Meloxicam's molecular structure fits within the enzyme's active site in a particular orientation that positions the 5-methyl group of the thiazole (B1198619) ring for oxidation.

Influence of the 5'-Hydroxymethyl Group on Subsequent Metabolic Steps (e.g., Carboxylation)

The formation of this compound is not the final step in the metabolic cascade. The newly introduced 5'-hydroxymethyl group serves as a substrate for further oxidation. This subsequent metabolic step involves the conversion of the hydroxymethyl group (-CH₂OH) into a carboxylic acid group (-COOH), yielding the 5'-carboxy derivative, 5'-carboxy meloxicam. nih.govnih.gov

This two-step oxidation process is a common detoxification pathway in drug metabolism. The initial hydroxylation increases the polarity of the molecule, and the subsequent carboxylation further enhances its water solubility, which facilitates its elimination from the body. nih.gov Notably, while the first step (hydroxylation) is dependent on CYP450 enzymes, the second step (carboxylation) is not. clinpgx.org This suggests that other enzymes, such as alcohol or aldehyde dehydrogenases, are responsible for the final conversion to the carboxy metabolite. All the major metabolites of meloxicam, including the hydroxymethyl and carboxy derivatives, are pharmacologically inactive. nih.govpharmgkb.org

| Parent Compound | Primary Metabolite | Secondary Metabolite | Key Transformation |

|---|---|---|---|

| Meloxicam | This compound | - | Hydroxylation of the 5-methyl group |

| This compound | - | 5'-Carboxy meloxicam | Oxidation of the 5'-hydroxymethyl group to a 5'-carboxy group |

Regiospecificity and Stereospecificity of Meloxicam Hydroxylation

The enzymatic hydroxylation of meloxicam is a highly specific process, characterized by pronounced regiospecificity.

Regiospecificity refers to the enzyme's ability to catalyze a reaction at a particular site on a molecule that has multiple potential reaction sites. In the case of meloxicam, the CYP2C9 enzyme almost exclusively attacks the 5-methyl group on the thiazole ring. nih.govnih.gov This high degree of regiospecificity is critical for the drug's safety profile. A structurally similar compound, sudoxicam, which lacks this methyl group, undergoes a different metabolic pathway involving the formation of a reactive acylthiourea metabolite, a process linked to hepatotoxicity. acs.orgnih.gov The presence of the methyl group on meloxicam directs the metabolism towards this specific and safe detoxification pathway, preventing the formation of toxic intermediates. nih.govnoahrflynn.com

Stereospecificity refers to a reaction in which different stereoisomers of a starting material react to form different stereoisomers of the product. As meloxicam and its hydroxymethyl metabolite are both achiral, this concept is not applicable in the context of creating new chiral centers. fda.gov The reaction is regiospecific in its targeting of the 5-methyl group, but it does not introduce chirality into the molecule.

The efficiency of this hydroxylation is primarily driven by CYP2C9. Kinetic studies have shown that CYP2C9 has a much higher affinity (lower Km) for meloxicam compared to CYP3A4, reinforcing its role as the major enzyme in this metabolic pathway. nih.gov Genetic variations (polymorphisms) in the CYP2C9 gene can lead to decreased enzyme activity, resulting in slower metabolism of meloxicam and increased plasma concentrations of the drug in individuals with these variants. nih.govnih.govresearchgate.netuspharmacist.com

| Enzyme | Role | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| CYP2C9 | Major | 9.6 | 8.4 |

| CYP3A4 | Minor | 475 | 23 |

Research Applications and Future Directions in Metabolomics and Drug Discovery

Contribution to Understanding and Predicting Drug-Drug Interactions at the Metabolic Level

4'-Hydroxymethyl 5'-desmethyl meloxicam (B1676189) is central to understanding the metabolic pathways of meloxicam, which are primarily mediated by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP3A4. The formation of this hydroxylated metabolite is a critical step in the clearance of the parent drug.

Detailed Research Findings:

The rate of formation of 4'-Hydroxymethyl 5'-desmethyl meloxicam is a direct indicator of CYP2C9 and CYP3A4 activity. In vitro studies using human liver microsomes have shown that CYP2C9 is the high-affinity enzyme responsible for this hydroxylation, while CYP3A4 contributes at higher substrate concentrations. This dual-enzyme pathway is a key factor in predicting potential drug-drug interactions (DDIs).

Any co-administered drug that inhibits or induces CYP2C9 or CYP3A4 can alter the plasma concentration of meloxicam, potentially leading to adverse effects or reduced efficacy. For instance, potent CYP2C9 inhibitors can significantly slow the formation of this compound, leading to an accumulation of the parent drug. Conversely, inducers of these enzymes can accelerate its formation, potentially reducing the therapeutic effect of meloxicam. The study of this metabolite's formation kinetics is therefore a valuable tool for preclinical DDI screening.

| Interacting Agent | Effect on CYP2C9/CYP3A4 | Impact on this compound formation | Potential Clinical Outcome |

|---|---|---|---|

| CYP2C9 Inhibitors (e.g., Fluconazole) | Inhibition | Decreased formation | Increased meloxicam levels, potential for toxicity |

| CYP2C9 Inducers (e.g., Rifampin) | Induction | Increased formation | Decreased meloxicam levels, potential for reduced efficacy |

| CYP3A4 Inhibitors (e.g., Ketoconazole) | Inhibition | Minor decrease in formation | Potential for slightly increased meloxicam levels |

| CYP3A4 Inducers (e.g., Carbamazepine) | Induction | Minor increase in formation | Potential for slightly decreased meloxicam levels |

Role in the Development and Refinement of Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models are increasingly used in drug development to predict drug behavior in various populations and scenarios. The metabolic data of this compound is a critical input for building robust PBPK models for meloxicam.

Detailed Research Findings:

By incorporating the rates of formation and elimination of this compound, PBPK models can more accurately simulate the pharmacokinetics of meloxicam. nih.gov These models can account for variability due to genetic polymorphisms in CYP2C9, which can lead to significant differences in drug clearance among individuals. nih.gov For example, individuals with reduced CYP2C9 activity (poor metabolizers) will exhibit slower formation of this metabolite and consequently, higher exposure to meloxicam. nih.gov

PBPK models that include data on this compound can be used to:

Predict the impact of genetic variations on meloxicam clearance. nih.gov

Simulate the effects of DDIs on meloxicam exposure.

Estimate appropriate dosage adjustments for specific patient populations, such as those with renal or hepatic impairment.

| PBPK Model Parameter | Relevance of this compound |

|---|---|

| Metabolic Clearance (CLm) | Directly related to the rate of formation of the metabolite. |

| Enzyme Kinetics (Km, Vmax) | Determined from in vitro studies of the metabolite's formation. |

| Impact of Genotype | Models can be adjusted based on known effects of CYP2C9 variants on metabolite formation. nih.gov |

| Drug-Drug Interaction Module | Simulates the effect of inhibitors/inducers on the metabolic pathway leading to the metabolite. |

Utility in Analytical Chemistry and Forensic Science as a Reference Standard for Metabolic Fingerprinting

The accurate identification and quantification of drug metabolites are essential in various analytical applications, including therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This compound, as a primary metabolite of meloxicam, serves as a crucial analytical reference standard.

Detailed Research Findings:

Certified reference materials of this compound are used to:

Develop and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection of meloxicam and its metabolites in biological samples (e.g., blood, urine, hair).

Establish metabolic fingerprints or profiles that can indicate the use or exposure to meloxicam.

Quantify the extent of drug metabolism in an individual, which can be important for dose optimization and in forensic investigations to determine the time of drug ingestion.

The availability of a pure reference standard of this metabolite ensures the accuracy and reliability of analytical results, which is paramount in clinical and forensic settings.

Implications for Metabolic Engineering and Biocatalysis in Pharmaceutical Synthesis

While the chemical synthesis of drug metabolites can be complex, metabolic engineering and biocatalysis offer promising alternatives for their production. patsnap.com These approaches utilize biological systems, such as microorganisms or isolated enzymes, to perform specific chemical transformations with high selectivity and efficiency. doaj.org

Detailed Research Findings:

The synthesis of this compound can, in principle, be achieved through biocatalytic methods. The hydroxylation of the methyl group on the thiazole (B1198619) ring of meloxicam is a reaction well-suited for enzymatic catalysis, particularly by cytochrome P450 monooxygenases. nih.gov

Potential applications in this area include:

Metabolic Engineering of Microorganisms: Genetically engineering a microbial host, such as E. coli or yeast, to express human CYP2C9 or a functionally similar enzyme. wordpress.com This engineered organism could then be used as a whole-cell biocatalyst to convert meloxicam into its hydroxylated metabolite in a controlled fermentation process. researchgate.net

Use of Isolated Enzymes: Employing purified CYP2C9 or other suitable hydroxylating enzymes in an in vitro reaction system. nih.gov This approach offers higher purity but may require more complex reaction conditions, including the need for cofactors.

These biocatalytic routes could provide a more sustainable and cost-effective method for producing this compound as an analytical standard or for further pharmacological testing.

Advanced Computational Modeling for Metabolic Pathway Prediction and Optimization

Computational tools are becoming increasingly important in predicting the metabolic fate of drugs and optimizing metabolic pathways. cam.ac.uk These in silico methods can guide experimental work and accelerate the drug development process. creative-biolabs.com

Detailed Research Findings:

For this compound, advanced computational modeling can be applied in several ways:

Metabolite Prediction: Software programs can predict the likely sites of metabolism on a drug molecule. nih.gov For meloxicam, these tools can identify the methyl group on the thiazole ring as a probable site for oxidation, thus predicting the formation of this compound.

Enzyme-Substrate Docking: Molecular docking simulations can model the interaction between meloxicam and the active site of CYP2C9. These models can help to rationalize the observed regioselectivity of the hydroxylation reaction and predict how structural modifications to the drug might alter its metabolism.

Metabolic Pathway Optimization: In the context of metabolic engineering, computational models can be used to simulate and optimize the production of the metabolite in a microbial host. researchgate.net This can involve identifying metabolic bottlenecks and suggesting genetic modifications to improve the yield of the desired product.

These computational approaches, when integrated with experimental data, provide a powerful platform for understanding and manipulating the metabolic pathways of drugs like meloxicam. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways and enzymes responsible for the formation of 4'-Hydroxymethyl 5'-desmethyl Meloxicam?

- Answer: this compound (5-HMEL) is a key intermediate metabolite of meloxicam, formed via cytochrome P450 (CYP)-mediated oxidation. The major enzyme involved is CYP2C9 , with a minor contribution from CYP3A4 . Methodologically, researchers can confirm enzyme specificity using in vitro microsomal assays with selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4) to quantify metabolite formation rates.

Q. How does the pharmacokinetic profile of 5-HMEL compare to meloxicam in terms of distribution and elimination?

- Answer: Unlike meloxicam, which exhibits high plasma protein binding (99% albumin) and a volume of distribution of ~11 L, 5-HMEL is rapidly further oxidized to 5'-carboxy meloxicam (5-CMEL), the terminal metabolite. Only 9% of the administered meloxicam dose is excreted as 5-HMEL, primarily via renal (6%) and fecal routes . Researchers should use compartmental pharmacokinetic modeling to track metabolite kinetics, incorporating data from radiolabeled studies or LC-MS/MS quantification in plasma/urine.

Q. What analytical techniques are validated for quantifying 5-HMEL in complex biological matrices?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with optimized protocols using product ions m/z 131.027 (quantifier) and 157.007 (qualifier) for 5-HMEL . Sample preparation should include solid-phase extraction (e.g., Oasis HLB cartridges) to minimize matrix interference. Calibration curves typically span 1.25–50 ng/mL, with precision <15% .

Advanced Research Questions

Q. How can researchers experimentally assess potential pharmacological activity of 5-HMEL despite its classification as an inactive metabolite?

- Answer: While 5-HMEL is considered pharmacologically inert , hypotheses about off-target effects can be tested via:

- Receptor binding assays (e.g., COX-1/COX-2 inhibition screening at supratherapeutic concentrations).

- In vivo models measuring secondary endpoints (e.g., synovial fluid cytokine levels in arthritis models) .

- Transcriptomic profiling to identify novel pathways modulated by 5-HMEL.

Q. What methodological approaches resolve discrepancies in CYP2C9 vs. CYP3A4 contributions to 5-HMEL formation across studies?

- Answer: Discrepancies may arise from inter-species variability or experimental conditions (e.g., substrate concentrations). Researchers should:

- Conduct enzyme kinetic studies (Km, Vmax) using recombinant CYP isoforms under standardized conditions .

- Use chemical inhibitors or monoclonal antibodies to isolate CYP contributions in human liver microsomes.

- Validate findings with genotyped human samples (e.g., CYP2C9*2/*3 variants) to assess polymorphism impacts .

Q. How can advanced formulation strategies improve the physicochemical stability of 5-HMEL for mechanistic studies?

- Answer: Though 5-HMEL is not administered directly, formulation techniques used for meloxicam can inform its handling:

- Cocrystallization (e.g., with aspirin) enhances aqueous solubility and dissolution rates, critical for in vitro assays .

- Nanoemulsions or transfersomes improve stability in biological matrices; optimized formulations include 10% cholesterol and cationic surfactants .

- Lyophilization with cryoprotectants (e.g., trehalose) prevents degradation during long-term storage.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic clearance of 5-HMEL in renal vs. hepatic impairment models?

- Answer: Discrepancies may stem from interspecies differences or disease severity. Methodological recommendations include:

- Population pharmacokinetic modeling to adjust for covariates (e.g., creatinine clearance, albumin levels) .

- Bile-duct cannulated animal studies to quantify enterohepatic recirculation contributions .

- In silico simulations (e.g., GastroPlus®) predicting metabolite exposure in renally impaired patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.